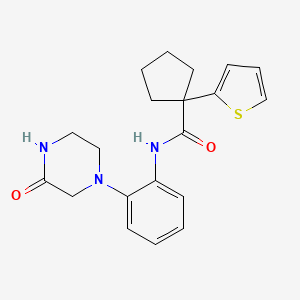
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentanecarboxamide core linked to a thiophene ring and a piperazine moiety. The molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 282.37 g/mol. The presence of the piperazine and thiophene groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperazine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving IC₅₀ values as low as 1.35 μM, indicating potent activity against this pathogen .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study evaluating various piperazine derivatives reported that certain analogs showed cytotoxic effects on cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM. These findings highlight the need for further exploration of the compound's effects on different cancer types.
The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance, some derivatives are believed to inhibit topoisomerases or interfere with DNA replication processes, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Case Study 1: Antitubercular Activity
In a recent study, several piperazine-based compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Among them, one derivative demonstrated an IC₉₀ value of 3.73 μM, suggesting strong potential for further development as an antitubercular agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using HEK-293 human embryonic kidney cells to evaluate the safety profile of the compound. The results indicated that most active derivatives were nontoxic at concentrations up to 50 μM, supporting their potential therapeutic use .
Data Summary Table
| Activity | IC₅₀ (μM) | IC₉₀ (μM) | Cell Line Tested |
|---|---|---|---|
| Antitubercular | 1.35 - 2.18 | 3.73 - 4.00 | Mycobacterium tuberculosis |
| Cytotoxicity (HEK-293) | >50 | N/A | HEK-293 |
Propriétés
IUPAC Name |
N-[2-(3-oxopiperazin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-14-23(12-11-21-18)16-7-2-1-6-15(16)22-19(25)20(9-3-4-10-20)17-8-5-13-26-17/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEHTIXUDWEWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













